Agatharesinol
Overview
Description
Agatharesinol is a norlignan, a type of secondary metabolite found in plantsThis compound is characterized by its core trans-3-p-hydroxyphenyl-1-phenylpropene structural unit . This compound plays a significant role in the defense mechanisms of plants, contributing to the resistance against microbial invasion and the coloration of heartwood .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of agatharesinol in plants involves the breakdown of starch in ray parenchyma cells during cell death . The process can be induced under humidity-regulated conditions, where the sapwood sticks of Cryptomeria japonica are allowed to stand in desiccators with adjusted humidity levels . When the humidity is maintained at 88%, the biosynthesis of this compound is effectively induced .
Industrial Production Methods: The extraction process involves the use of organic solvents such as ethyl acetate to isolate the compound from the heartwood of Cryptomeria japonica .
Chemical Reactions Analysis
Types of Reactions: Agatharesinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically require catalysts or specific reaction conditions to facilitate the replacement of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Agatharesinol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of agatharesinol involves its role as a secondary metabolite in plants. It is synthesized in ray parenchyma cells during cell death, contributing to the formation of heartwood . The compound exerts its effects by interacting with various cellular pathways, including those involved in the breakdown of starch and the expansion of vacuoles . These interactions lead to the accumulation of this compound in the heartwood, enhancing the plant’s defense mechanisms .
Comparison with Similar Compounds
Agatharesinol is unique among norlignans due to its specific structural features and biosynthetic pathway. Similar compounds include:
Hinokiresinol: Another norlignan found in the heartwood of Cryptomeria japonica, known for its antimicrobial properties.
Metasequirin C: A norlignan with similar structural characteristics, also found in the heartwood of various plant species.
Sugiresinol: A related compound with a similar biosynthetic pathway, contributing to the defense mechanisms of plants.
This compound stands out due to its specific role in the formation of heartwood and its unique biosynthetic process involving the breakdown of starch in ray parenchyma cells .
Properties
IUPAC Name |
(E,2S,3S)-3,5-bis(4-hydroxyphenyl)pent-4-ene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c18-11-17(21)16(13-4-8-15(20)9-5-13)10-3-12-1-6-14(19)7-2-12/h1-10,16-21H,11H2/b10-3+/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXXXYVVWRAIA-UDEVJOAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(C2=CC=C(C=C2)O)C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[C@@H](C2=CC=C(C=C2)O)[C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7288-11-1 | |
Record name | Agatharesinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7288-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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